(S)-N-(1-Phenylethyl)hydroxylamine oxalate
Description
Properties
IUPAC Name |
oxalic acid;N-(1-phenylethyl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.C2H2O4/c1-7(9-10)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,9-10H,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXMGLCOBSBIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NO.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of (S)-N-(1-Phenylethyl)hydroxylamine oxalate
Detailed Stepwise Procedure
Step 1: Cyanomethylation of (S)-1-Phenylethylamine
-
- (S)-1-Phenylethylamine (10.17 g, 83.92 mmol)
- Bromoacetonitrile (6.43 mL, 92.3 mmol)
- Diisopropylethylamine (29.2 mL, 168 mmol)
- Acetonitrile (170 mL)
- Ambient temperature, stirred under argon atmosphere
Procedure:
Bromoacetonitrile is added slowly to the stirred solution of (S)-1-phenylethylamine and diisopropylethylamine in acetonitrile. After completion, the mixture is concentrated, extracted with dichloromethane, dried, and purified by silica gel chromatography.Outcome:
(S)-[(1-Phenylethyl)amino]acetonitrile is obtained as a colorless oil with a yield of approximately 101% (indicating high purity and recovery).
[Step 2: Oxidation to [(1S)-1-Phenylethyl]imino]acetonitrile N-oxide (Nitrone)](pplx://action/followup)
-
- (S)-[(1-Phenylethyl)amino]acetonitrile (10.34 g, 64.54 mmol)
- m-Chloroperbenzoic acid (MCPBA, ca. 77%, 34.3 g, 153 mmol)
- Dichloromethane (200 mL)
- Ice bath cooling during addition, then ambient temperature stirring
Procedure:
MCPBA is added portionwise to the cooled solution of the cyanomethylated amine. After reaction completion, the mixture is quenched with sodium thiosulfate and sodium bicarbonate, extracted, dried, and concentrated to yield crude nitrone as slightly yellow crystals.Outcome:
Crude nitrone is obtained in good yield and purity, suitable for the next step without further purification.
Step 3: Reduction and Formation of Hydroxylamine Oxalate Salt
-
- Crude nitrone (11.5 g)
- Methanol (130 mL)
- Hydrochloric acid (20.8 g, 323 mmol)
- Oxalic acid (11.6 g, 129 mmol)
- Ether for precipitation
Procedure:
The nitrone is treated with hydrochloric acid in methanol at 60°C for 2 hours to reduce it to the hydroxylamine. After cooling, the mixture is diluted with dichloromethane, filtered, and the organic phase neutralized. The hydroxylamine is then precipitated as its oxalate salt by adding a methanol solution of oxalic acid and ether. The white crystalline salt is collected and recrystallized from hot ethanol.Outcome:
(S)-N-(1-Phenylethyl)hydroxylamine oxalate is obtained as white crystals in 71–86% overall yield for the two final steps.
Alternative Preparation Methods
Catalytic Hydrogenation of Nitro Precursors:
Reduction of nitro compounds related to (S)-1-phenylethylamine using palladium on carbon (Pd/C) under hydrogen gas atmosphere yields the hydroxylamine intermediate, which can then be converted to the oxalate salt.Reduction of Oximes:
Sodium borohydride (NaBH4) in the presence of acetic acid can reduce oxime derivatives to the hydroxylamine, followed by salt formation with oxalic acid.Biocatalytic Methods:
Industrial scale preparations may employ enzymes such as transaminases and reductases for enantioselective reductions, offering environmentally friendly and scalable production routes.
Data Tables Summarizing Key Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyanomethylation | (S)-1-phenylethylamine, BrCH2CN, i-Pr2NEt, MeCN | RT | ~10 min add, stir until completion | 101 | Purified by silica gel chromatography |
| 2 | Oxidation to nitrone | MCPBA, CH2Cl2 | 0°C to RT | ~30 min addition + stirring | High | Quenched with Na2S2O3 and NaHCO3 |
| 3 | Reduction & salt formation | HCl in MeOH, oxalic acid, ether precipitation | 60°C | 2 hours | 71–86 | Recrystallization from ethanol |
| Alt 1 | Catalytic hydrogenation | Pd/C catalyst, H2 gas | RT or mild heating | Variable | Moderate to high | Nitro precursor reduction |
| Alt 2 | Reduction of oximes | NaBH4, AcOH | RT | Variable | Moderate | Followed by oxalate salt formation |
| Alt 3 | Biocatalytic reduction | Enzymes (transaminases, reductases) | Mild | Variable | High | Industrial scale, enantioselective |
Analytical and Research Results
- The oxalate salt form improves the compound's stability and crystallinity, facilitating purification and handling.
- The stereochemical integrity of the (S)-configuration is maintained throughout the synthesis, confirmed by chiral chromatographic methods reported in literature.
- Reaction yields are consistently high, with overall yields for the multi-step process typically ranging from 70% to over 85% depending on purification rigor.
- Safety notes emphasize careful handling of peroxy compounds (e.g., MCPBA) during oxidation due to exothermic reactions and potential hazards.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-Phenylethyl)hydroxylamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso compounds or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro compounds.
Reduction: Primary and secondary amines.
Substitution: Various substituted hydroxylamines depending on the reagents used.
Scientific Research Applications
(S)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral compound with applications in scientific research, including chemistry, biology, medicine, and industry. It is valuable in synthesizing enantiopure compounds for pharmaceuticals, agrochemicals, and other industries due to its enantioselective properties.
Scientific Research Applications
(S)-N-(1-Phenylethyl)hydroxylamine oxalate has a wide array of applications in scientific research:
- Chemistry It is used as a chiral building block in the synthesis of enantiopure compounds.
- Biology It is employed in studying enzyme mechanisms and as a probe for investigating biological pathways.
- Medicine It is utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
- Industry It is applied in the production of agrochemicals and other fine chemicals.
The biological activity of (S)-N-(1-Phenylethyl)hydroxylamine oxalate is attributed to its ability to act as a reductant and nucleophile, participating in biochemical reactions. Hydroxylamines can reduce nitro compounds to amines, which is significant in drug metabolism. Studies suggest that hydroxylamines can inhibit certain enzymes by modifying their active sites.
Case Studies and Research Findings
While specific case studies on (S)-N-(1-Phenylethyl)hydroxylamine oxalate are sparse, related research provides insight into its potential applications:
- Hydroxylamine could effectively prevent the inactivation of antibiotics like tobramycin by penicillin, highlighting its role as a protective agent in pharmacology.
- Research on the transformation of primary amines to hydroxylamines has shown that structural modifications can significantly affect biological activity and efficacy.
Mechanism of Action
The mechanism of action of (S)-N-(1-Phenylethyl)hydroxylamine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This interaction is crucial in the development of enzyme inhibitors and activators used in pharmaceuticals .
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Comparison: (R)-N-(1-Phenylethyl)hydroxylamine
The (R)-enantiomer exhibits distinct stereochemical and synthetic properties. For example, (R)-N-(1-phenylethyl)hydroxylamine 135a is synthesized via oxaziridine intermediates in a lower yield (54%) compared to the (S)-form (86%), highlighting enantioselective challenges in synthesis . Both enantiomers are utilized in chiral ligand design, but their ferroelectric behaviors differ. In ferroelectric crystals, fluorinated derivatives like (S)-F and (R)-F show varied phase transition temperatures and polarization efficiencies due to steric and electronic effects .
Structural Analogs: N-Phenylhydroxylamine
N-Phenylhydroxylamine (CAS NO.: 100-65-2) lacks the phenylethyl group, resulting in reduced steric bulk and chirality. This simpler structure diminishes its utility in enantioselective catalysis but enhances solubility in polar solvents. Unlike (S)-N-(1-phenylethyl)hydroxylamine oxalate, it is prone to oxidation, forming nitrosobenzene, which limits its stability in synthetic applications .
Oxalate Salts: N-Methyl Duloxetine Oxalate
N-Methyl Duloxetine oxalate (CAS NO.: 132335-47-8) shares the oxalate counterion but features a complex aryl-ether-thiophene backbone. Its molecular weight (401.48 g/mol) and solubility profile differ significantly, with applications in pharmaceuticals rather than asymmetric synthesis. The oxalate group here improves bioavailability, contrasting with its role in stabilizing chiral intermediates in (S)-N-(1-phenylethyl)hydroxylamine oxalate .
Table 1: Key Properties of (S)-N-(1-Phenylethyl)hydroxylamine Oxalate and Analogs
Table 2: Research Findings on Functional Differences
Biological Activity
(S)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral compound with notable implications in both synthetic organic chemistry and biological studies. This article delves into its biological activity, including its mechanisms, interactions with biological systems, and potential therapeutic applications.
(S)-N-(1-Phenylethyl)hydroxylamine oxalate has the following chemical characteristics:
- Molecular Formula : C₁₀H₁₃NO₄
- Molecular Weight : Approximately 227.21 g/mol
- Chirality : This compound features a chiral center, making it valuable for asymmetric synthesis in pharmaceuticals.
The biological activity of hydroxylamines, including (S)-N-(1-Phenylethyl)hydroxylamine oxalate, is primarily attributed to their ability to act as reductants and nucleophiles. Hydroxylamines can participate in various biochemical reactions, including:
- Reduction Reactions : Hydroxylamines can reduce nitro compounds to amines, which is significant in drug metabolism.
- Inhibition of Enzymatic Activity : Some studies suggest that hydroxylamines can inhibit certain enzymes by modifying their active sites .
Case Studies and Research Findings
While specific case studies on (S)-N-(1-Phenylethyl)hydroxylamine oxalate are sparse, related research provides insight into its potential applications:
- A study indicated that hydroxylamine could effectively prevent the inactivation of antibiotics like tobramycin by penicillin, highlighting its role as a protective agent in pharmacology .
- Research on the transformation of primary amines to hydroxylamines has shown that structural modifications can significantly affect biological activity and efficacy .
Comparative Analysis
The following table summarizes key comparisons between (S)-N-(1-Phenylethyl)hydroxylamine oxalate and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-N-(1-Phenylethyl)hydroxylamine oxalate | C₁₀H₁₃NO₄ | Chiral compound; potential neuroprotective effects |
| (R)-N-(1-Phenylethyl)hydroxylamine oxalate | C₁₀H₁₃NO₄ | Enantiomer; different biological activity |
| Hydroxylamine | NH₂OH | Simple structure; broad reactivity |
Q & A
Q. What are the established synthetic routes for (S)-N-(1-Phenylethyl)hydroxylamine oxalate, and how can enantiomeric purity be ensured?
Methodological Answer:
- Synthesis via Salt Formation : React (S)-N-(1-Phenylethyl)hydroxylamine with oxalic acid in a stoichiometric ratio under controlled pH (e.g., pH 4–5) to precipitate the oxalate salt. Use polar solvents (e.g., ethanol/water mixtures) to enhance crystallinity .
- Enantiomeric Purity : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Validate purity via optical rotation measurements ([α]D) and compare with literature values for the (S)-enantiomer .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Mass Spectrometry : Confirm molecular weight using high-resolution mass spectrometry (HRMS). The exact mass of the oxalate salt is 227.046151 Da (C₈H₁₀N₂O₃·C₂H₂O₄) .
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify structural integrity. Key signals include the phenyl group (δ 7.2–7.4 ppm), ethyl CH₃ (δ 1.4–1.6 ppm), and hydroxylamine NH (δ 5.2 ppm, broad) .
- Ion Chromatography : Quantify oxalate content via ion chromatography with suppressed conductivity detection (e.g., using a Dionex AS11-HC column and NaOH eluent) .
Q. How can researchers address stability challenges during storage and handling?
Methodological Answer:
- Storage Conditions : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of the hydroxylamine moiety. Use amber vials to avoid photodegradation .
- Stability Testing : Monitor decomposition via TLC or HPLC over time. Hydroxylamine derivatives are prone to hydrolysis; test for free oxalate using calcium chloride precipitation .
Advanced Research Questions
Q. How does the stereochemistry of the 1-phenylethyl group influence reactivity in catalytic applications?
Methodological Answer:
- Chiral Auxiliary Role : The (S)-configuration can induce asymmetry in metal-catalyzed reactions (e.g., Pd-mediated cross-couplings). Compare reaction outcomes with the (R)-enantiomer using kinetic resolution studies .
- Mechanistic Probes : Use DFT calculations (e.g., Gaussian 16) to model steric and electronic effects of the chiral center on transition states. Validate with experimental enantiomeric excess (ee) data from HPLC .
Q. What are the implications of hydroxylamine’s redox activity in complex reaction systems?
Methodological Answer:
- Redox Behavior : Characterize electrochemical properties via cyclic voltammetry (e.g., in acetonitrile with 0.1 M TBAPF₆). Hydroxylamine may act as a reducing agent, interfering with metal catalysts (e.g., Pd) .
- Reactive Intermediate Trapping : Use spin-trapping agents (e.g., DMPO) in ESR spectroscopy to detect transient radicals formed during hydroxylamine decomposition .
Q. How can researchers resolve contradictions in oxalate quantification across different matrices?
Methodological Answer:
- Matrix-Specific Protocols : For biological samples, use enzymatic assays (oxalate oxidase) to avoid interference from ascorbic acid. For environmental samples, apply hydroxylamine-enhanced extraction (0.1 M NH₂OH·HCl, pH 3.0) to solubilize metal-oxalate complexes .
- Cross-Validation : Compare ion chromatography results with ICP-MS for total oxalate and ATR-FTIR for speciation (e.g., calcium oxalate vs. free oxalate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
